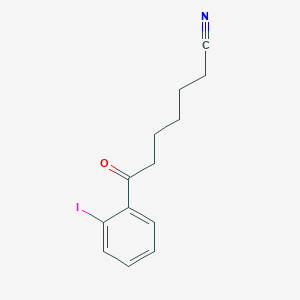

7-(2-Iodophenyl)-7-oxoheptanenitrile

Description

Properties

IUPAC Name |

7-(2-iodophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIGUDCXIUUADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642255 | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-06-4 | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Iodophenyl)-7-oxoheptanenitrile typically involves the iodination of a phenyl ring followed by the introduction of a heptanenitrile chain. One common method involves the reaction of 2-iodophenylacetonitrile with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(2-iodophenyl)-7-hydroxyheptanenitrile.

Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or base.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 7-(2-Iodophenyl)-7-oxoheptanenitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: Its derivatives may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-(2-Iodophenyl)-7-oxoheptanenitrile largely depends on its chemical reactivity and the specific context in which it is used. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary based on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 7-(2-Iodophenyl)-7-oxoheptanenitrile with structurally related compounds:

Physicochemical Properties

- Polarity and Solubility : The 2-iodophenyl group in the target compound contributes to lipophilicity, reducing aqueous solubility compared to methoxy-substituted analogs (e.g., 7-(4-Methoxyphenyl)-7-oxoheptanenitrile) . The nitrile group further enhances polarity relative to ester or thioether analogs .

- Stability: Iodo-substituted compounds may exhibit photodegradation risks, whereas methoxy or cyano derivatives are more stable under light .

Biological Activity

7-(2-Iodophenyl)-7-oxoheptanenitrile, with the chemical formula C12H12N2O, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 898768-06-4

- Molecular Weight: 220.23 g/mol

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The presence of the iodo group enhances its lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of protein kinases, which are critical in regulating cell growth and apoptosis.

- Apoptosis Induction: Research suggests that it may promote apoptosis in cancer cells, thereby reducing tumor growth.

- Antimicrobial Activity: Initial tests indicate effectiveness against certain bacterial strains, suggesting a role in combating infections.

Case Studies and Experimental Results

-

Anticancer Activity:

- A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. The mechanism involved apoptosis induction through caspase activation.

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis via caspase HeLa (Cervical) 12 Cell cycle arrest A549 (Lung) 10 Reactive oxygen species -

Antimicrobial Studies:

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating moderate antibacterial activity.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.